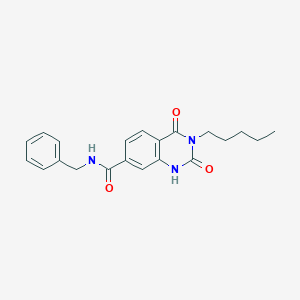![molecular formula C15H15N5O3 B2398005 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid CAS No. 1351398-16-7](/img/structure/B2398005.png)
5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid is an intricate organic compound known for its multi-ring structure, which includes a pyrazole and a pyridine ring connected by an oxadiazole linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate α,β-unsaturated ketone.
Subsequent introduction of the methyl group at the 5-position of the pyrazole ring is achieved via methylation, usually employing methyl iodide in the presence of a base.
The oxadiazole ring is formed through cyclization of the corresponding hydrazide with a carboxylic acid derivative under dehydrating conditions.
The pyridine ring is introduced through a nucleophilic substitution reaction involving a suitable pyridine derivative and the oxadiazole intermediate.
Industrial Production Methods: Industrial-scale production may involve optimization of these steps for increased yield and purity, including:
Continuous flow techniques to improve reaction efficiency and scalability.
Use of catalysis to lower reaction temperatures and increase reaction rates.
Advanced purification techniques like chromatography and recrystallization to achieve high-purity end products.
化学反応の分析
Types of Reactions: 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid can undergo several types of reactions including:
Oxidation: Often using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylate or carbonyl derivatives.
Reduction: Typically involves reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the pyrazole or pyridine rings, especially at positions activated by the adjacent heteroatom in the oxadiazole ring.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Reagents: Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Halogens for electrophilic substitution, nucleophiles like amines or thiols
Major Products:
Oxidation leads to carboxylate and ketone derivatives.
Reduction yields alcohols or amines.
Substitution reactions introduce various functional groups, broadening the compound's applicability.
科学的研究の応用
Chemistry: The compound serves as a building block in organic synthesis, enabling the exploration of new chemical entities due to its reactive functional groups and complex structure.
Biology and Medicine:
Drug Discovery: This compound can act as a pharmacophore in the development of pharmaceuticals, targeting specific enzymes or receptors due to its bioactive ring systems.
Biological Studies: Used in assays to understand the interaction mechanisms with biological macromolecules.
Industry:
Materials Science: Application in developing new materials with desirable chemical properties, such as polymers with high thermal stability.
作用機序
Biochemical Interactions: The mechanism by which 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid exerts its effects often involves interaction with specific molecular targets like enzymes or receptors, causing modulation of biological pathways.
Molecular Targets and Pathways:
Enzyme Inhibition/Activation: The compound might bind to the active site or allosteric site of enzymes, inhibiting or activating their function.
Receptor Binding: It may interact with receptors on cell surfaces, initiating a cascade of cellular events leading to therapeutic effects.
類似化合物との比較
1H-pyrazole-4-carboxylic acid: : Similar basic structure but lacks the oxadiazole and pyridine rings, offering different chemical reactivity and biological properties.
5-methyl-1H-pyrazole-3-carboxylic acid: : Shares the methylated pyrazole core but differs in functional groups and additional rings, affecting its application scope.
2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-pyridine: : Similar oxadiazole-pyridine system but lacks the pyrazole core, altering its chemical and biological behavior.
Uniqueness
The uniqueness of 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid lies in its combined multi-ring structure that imparts unique reactivity and potential for diverse scientific applications, making it a versatile compound in research and industry.
There you have it—a detailed dive into the world of this compound. Anything more you'd like to explore?
特性
IUPAC Name |
5-methyl-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-8(2)13-18-14(23-19-13)10-4-5-12(16-6-10)20-9(3)11(7-17-20)15(21)22/h4-8H,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAHKPYILQWWOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2397928.png)


![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)

![methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2397935.png)
![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2397936.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide](/img/structure/B2397937.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)
![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)
![[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2397940.png)

